2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 2142247-90-1
VCID: VC4919044
InChI: InChI=1S/C10H15N3O/c1-13(8-3-2-4-9(8)14)10-7-11-5-6-12-10/h5-9,14H,2-4H2,1H3
SMILES: CN(C1CCCC1O)C2=NC=CN=C2
Molecular Formula: C10H15N3O
Molecular Weight: 193.25

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol

CAS No.: 2142247-90-1

Cat. No.: VC4919044

Molecular Formula: C10H15N3O

Molecular Weight: 193.25

* For research use only. Not for human or veterinary use.

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol - 2142247-90-1

Specification

CAS No. 2142247-90-1
Molecular Formula C10H15N3O
Molecular Weight 193.25
IUPAC Name 2-[methyl(pyrazin-2-yl)amino]cyclopentan-1-ol
Standard InChI InChI=1S/C10H15N3O/c1-13(8-3-2-4-9(8)14)10-7-11-5-6-12-10/h5-9,14H,2-4H2,1H3
Standard InChI Key YEGHHVSSKVUYSE-UHFFFAOYSA-N
SMILES CN(C1CCCC1O)C2=NC=CN=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a cyclopentane ring substituted with a hydroxyl group at position 1 and a methyl(pyrazin-2-yl)amino group at position 2. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, introduces electron-deficient characteristics that influence reactivity and intermolecular interactions . The stereochemistry of the cyclopentanol moiety may further dictate its physicochemical behavior, though specific stereoisomeric data remain uncharacterized in the literature .

Key Functional Groups

  • Hydroxyl Group (-OH): Enhances solubility in polar solvents and enables hydrogen bonding.

  • Methylamino Group (-N(CH₃)-): Provides steric bulk and modulates basicity.

  • Pyrazine Ring: Contributes to π-π stacking interactions and metal coordination potential .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol likely involves:

  • Cyclopentanol Functionalization: Introduction of an amino group via nucleophilic substitution or reductive amination.

  • Pyrazine Coupling: Mitsunobu or Ullmann-type reactions to attach the pyrazine moiety .

Hypothetical Synthesis Route

A plausible pathway could involve:

  • Step 1: Reaction of cyclopentan-1-ol with methylamine under acidic conditions to form 2-amino-cyclopentan-1-ol.

  • Step 2: Coupling with 2-chloropyrazine via a Buchwald-Hartwig amination to install the pyrazine ring .

Challenges in Synthesis

  • Steric Hindrance: The cyclopentane ring’s rigidity may impede reaction kinetics.

  • Regioselectivity: Ensuring selective functionalization at the C2 position requires careful catalyst design .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/DescriptionSource
Molecular Weight193.25 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents (DMF, DMSO)Inferred

Stability and Reactivity

  • Acid/Base Stability: The hydroxyl and amino groups may render the compound sensitive to strong acids or bases.

  • Oxidative Sensitivity: Pyrazine’s electron-deficient nature could predispose it to reduction under harsh conditions .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to improve yield and selectivity.

  • Biological Screening: Evaluate anticancer, antimicrobial, and kinase inhibition profiles.

  • Crystallographic Studies: Resolve three-dimensional structure to inform drug design .

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